Cas no 142677-63-2 (1H-Imidazole,1-ethyl-5-[3-(phenylmethoxy)phenyl]-)

1H-Imidazole,1-ethyl-5-[3-(phenylmethoxy)phenyl]- structure
142677-63-2 structure
Product Name:1H-Imidazole,1-ethyl-5-[3-(phenylmethoxy)phenyl]-
CAS No:142677-63-2
MF:C18H18N2O
MW:278.348324298859
CID:190157
PubChem ID:178665
Update Time:2025-04-19

1H-Imidazole,1-ethyl-5-[3-(phenylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-ethyl-5-[3-(phenylmethoxy)phenyl]-
    • 1-ethyl-5-(3-phenylmethoxyphenyl)imidazole
    • 142677-63-2
    • DTXSID70162124
    • SCHEMBL1501849
    • 1-Ethyl-5-(3-(phenylmethoxy)phenyl)-1H-imidazole
    • CHEMBL2288077
    • 1H-Imidazole, 1-ethyl-5-(3-(phenylmethoxy)phenyl)-
    • Inchi: 1S/C18H18N2O/c1-2-20-14-19-12-18(20)16-9-6-10-17(11-16)21-13-15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3
    • InChI Key: WKWGFDWONXCGLQ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC(=C1)C1=CN=CN1CC

Computed Properties

  • Exact Mass: 278.14204
  • Monoisotopic Mass: 278.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.07
  • Boiling Point: 485°C at 760 mmHg
  • Flash Point: 247.1°C
  • Refractive Index: 1.581
  • PSA: 27.05
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